molecular formula C15H18O3 B13513389 2-(3-Methoxyphenyl)spiro[3.3]heptane-2-carboxylicacid

2-(3-Methoxyphenyl)spiro[3.3]heptane-2-carboxylicacid

Cat. No.: B13513389
M. Wt: 246.30 g/mol
InChI Key: QEBQJUGDQDXGSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Methoxyphenyl)spiro[3.3]heptane-2-carboxylic acid is a spirocyclic compound featuring a bicyclic spiro[3.3]heptane core substituted at the 2-position with a 3-methoxyphenyl group and a carboxylic acid moiety. This structure combines conformational rigidity from the spiro system with functional groups that enhance its utility in medicinal chemistry and organic synthesis. The spiro[3.3]heptane scaffold is prized for its ability to enforce unique stereochemical and spatial arrangements, making it a valuable building block for drug discovery .

Properties

Molecular Formula

C15H18O3

Molecular Weight

246.30 g/mol

IUPAC Name

2-(3-methoxyphenyl)spiro[3.3]heptane-2-carboxylic acid

InChI

InChI=1S/C15H18O3/c1-18-12-5-2-4-11(8-12)15(13(16)17)9-14(10-15)6-3-7-14/h2,4-5,8H,3,6-7,9-10H2,1H3,(H,16,17)

InChI Key

QEBQJUGDQDXGSJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2(CC3(C2)CCC3)C(=O)O

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

Recent literature emphasizes retrosynthetic strategies that focus on assembling the spiro[3.3]heptane core via cyclization reactions and functional group transformations on readily available precursors.

  • The spirocyclic core is often constructed via double alkylation of malonate derivatives or [2+2] cycloaddition reactions leading to cyclobutane intermediates, which are then elaborated to the spiro system.
  • The 3-methoxyphenyl substituent is typically introduced through arylmetallic reagents (e.g., arylmagnesium or aryllithium species) reacting with cyclic ketones or related electrophiles.
  • The carboxylic acid group is installed either by direct oxidation or hydrolysis of ester or nitrile precursors.

A representative retrosynthetic scheme involves:

Step Intermediate/Reaction Description
1 2-Oxocyclobutanecarboxylate derivatives Key intermediates for spiro ring formation
2 Olefination and epoxidation To build cyclopropylidene or oxirane intermediates
3 Strecker reaction or cyanide addition To introduce amino acid or nitrile functionalities
4 Hydrolysis/oxidation Conversion to carboxylic acid

This approach is supported by the work of recent synthetic studies on spirocyclic glutamic acid analogs, where chiral auxiliaries and Strecker-type reactions have been used to install amino acid moieties on spiro[3.3]heptane frameworks.

Stepwise Synthesis Example

A typical synthetic route adapted for 2-(3-methoxyphenyl)spiro[3.3]heptane-2-carboxylic acid involves:

  • Preparation of the spirocyclic ketone intermediate:

    • Starting from a cyclobutanone or cyclobutanecarboxylate, the spiro ring is formed by cyclization or [2+2] cycloaddition.
    • Olefination reactions (e.g., Wittig reaction) introduce the cyclopropylidene moiety.
    • Epoxidation and Meinwald rearrangement can be employed to adjust ring size and functionality.
  • Introduction of the 3-methoxyphenyl substituent:

    • Formation of an arylmagnesium reagent from 3-iodoanisole (3-methoxyphenyl iodide) using isopropylmagnesium chloride–lithium chloride complex.
    • Nucleophilic addition of this arylmagnesium reagent to the spirocyclic ketone at low temperature (-78 °C) to yield the corresponding spirocyclic alcohol intermediate.
  • Conversion to carboxylic acid:

    • Oxidation or hydrolysis steps convert the alcohol or nitrile intermediates to the carboxylic acid.
    • Final purification yields 2-(3-methoxyphenyl)spiro[3.3]heptane-2-carboxylic acid.

Detailed Reaction Conditions and Yields

Step Reaction Reagents & Conditions Solvent Temperature Yield (%) Notes
1 Formation of arylmagnesium reagent 3-Iodoanisole + iPrMgCl·LiCl THF 0 °C to 25 °C >90% (formation) Grignard reagent prepared freshly
2 Addition to spirocyclic ketone Spiro ketone + arylmagnesium reagent THF -78 °C to 25 °C 70–85% Stirring for 1 h at -78 °C, then 24 h at 25 °C
3 Quenching and workup Saturated NH4Cl aqueous solution 0 °C Extraction with diethyl ether, drying over Na2SO4
4 Oxidation/hydrolysis to acid Various oxidants or acidic/basic hydrolysis Water/Ethanol or mixed solvents Room temp to reflux 60–75% Conditions optimized for minimal side reactions

The overall yield for the multi-step synthesis to the final acid is typically in the range of 40–60%, depending on the scale and optimization of each step.

Summary Table of Preparation Methods

Preparation Aspect Methodology Key Reagents Advantages Challenges
Spiro ring formation Cycloaddition, double alkylation Cyclobutanone derivatives, malonates Efficient ring construction Control of stereochemistry
Aryl substituent introduction Grignard addition 3-Iodoanisole, iPrMgCl·LiCl High regioselectivity, mild conditions Sensitive to moisture, temperature control
Carboxylic acid installation Hydrolysis/oxidation Acid/base, oxidants Straightforward conversion Side reactions possible
Solvent system Sequential use of DCM, DMF, water/ethanol Optimizes solubility and reaction rates Solvent removal and recycling

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)spiro[3.3]heptane-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(3-Methoxyphenyl)spiro[3.3]heptane-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)spiro[3.3]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The methoxyphenyl group can interact with various enzymes and receptors, modulating their activity. The spirocyclic structure provides stability and specificity to these interactions, making it a valuable compound in drug design and development .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs of spiro[3.3]heptane-2-carboxylic acid, highlighting substituent differences and their implications:

Compound Substituent(s) Molecular Formula Molecular Weight Key Properties Reference
Spiro[3.3]heptane-2-carboxylic acid None (parent compound) C₈H₁₂O₂ 140.18 Baseline rigidity; used in decarboxylation reactions
2-Phenylspiro[3.3]heptane-2-carboxylic acid Phenyl at C2 C₁₄H₁₆O₂ 216.28 Increased lipophilicity; boiling point ~379.8°C; density ~1.2 g/cm³
6-Aminospiro[3.3]heptane-2-carboxylic acid Amino at C6 C₈H₁₃NO₂ 155.20 Enhanced solubility in polar solvents; potential for peptide coupling
6-(Trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid CF₃ at C6 C₉H₁₁F₃O₂ 208.18 Electron-withdrawing CF₃ group increases carboxylic acid acidity
6,6-Dimethylspiro[3.3]heptane-2-carboxylic acid Dimethyl at C6 C₁₀H₁₆O₂ 168.23 Steric hindrance from methyl groups; improved metabolic stability
2-(Ethoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid Ethoxycarbonyl at C2 C₁₁H₁₆O₄ 212.24 Esterified form; prodrug potential with tunable hydrolysis
Target: 2-(3-Methoxyphenyl)spiro[3.3]heptane-2-carboxylic acid 3-Methoxyphenyl at C2 C₁₅H₁₈O₃ 246.30 (estimated) Methoxy group enhances π-π interactions; moderate solubility in organic solvents N/A

Physicochemical Properties

  • Acidity : The trifluoromethyl analog (pKa ~2.5–3.0) is more acidic than the parent compound due to the electron-withdrawing CF₃ group . The 3-methoxyphenyl substituent, being electron-donating, may slightly reduce carboxylic acid acidity compared to the phenyl analog.
  • Solubility: Amino-substituted derivatives exhibit higher aqueous solubility (e.g., 6-amino analog), while phenyl and methoxyphenyl analogs are more lipophilic .
  • Thermal Stability : The 2-phenyl derivative has a boiling point of ~379.8°C, suggesting high thermal stability due to aromatic conjugation .

Biological Activity

2-(3-Methoxyphenyl)spiro[3.3]heptane-2-carboxylic acid, with the CAS number 1483926-17-5, is a compound characterized by its unique spirocyclic structure and methoxy substitution. Its molecular formula is C15H18O3C_{15}H_{18}O_{3}, and it has a molecular weight of approximately 246.3 g/mol. This compound has garnered interest in medicinal chemistry, particularly for its potential biological activities.

Chemical Structure and Properties

The structure of 2-(3-Methoxyphenyl)spiro[3.3]heptane-2-carboxylic acid can be represented using various notations:

  • SMILES : COC1=CC=C(C=C1)C2(CC3(C2)CCC3)C(=O)O
  • InChI : InChI=1S/C15H18O3/c1-18-12-5-3-11(4-6-12)15(13(16)17)9-14(10-15)7-2-8-14/h3-6H,2,7-10H2,1H3,(H,16,17)
PropertyValue
Molecular FormulaC15H18O3
Molecular Weight246.3 g/mol
AppearancePowder
Storage Temperature4 °C

Preliminary studies suggest that 2-(3-Methoxyphenyl)spiro[3.3]heptane-2-carboxylic acid may interact with various biological targets, influencing metabolic pathways. The compound's carboxylic acid functional group is crucial for its reactivity and potential interactions with enzymes or receptors.

Pharmacological Activities

Research indicates that compounds similar to 2-(3-Methoxyphenyl)spiro[3.3]heptane-2-carboxylic acid may exhibit several pharmacological activities:

  • Anti-inflammatory : Some studies have highlighted the anti-inflammatory properties of related compounds, which may be mediated through inhibition of specific pathways such as caspase-1 activity.
  • Anticancer : The spiro[3.3]heptane core has been incorporated into known anticancer drugs like Sonidegib and Vorinostat, demonstrating significant biological activity against cancer cell lines. For instance, the IC50 values for these drugs were significantly lower than those for their saturated analogs, indicating that the spiro structure retains substantial potency.

Case Studies and Experimental Findings

A detailed investigation into the biological activity of 2-(3-Methoxyphenyl)spiro[3.3]heptane-2-carboxylic acid was conducted using cell-based assays:

  • Cell Line Studies : In vitro tests using the NIH3T3 cell line demonstrated that the compound effectively inhibited the Hedgehog signaling pathway, a critical pathway in cancer biology. The IC50 values were reported as follows:
CompoundIC50 (µM)
Sonidegib0.0015
Trans isomer0.48
Cis isomer0.24

These findings suggest that while the saturated analogs are less potent than Sonidegib, they still exhibit significant micromolar inhibition.

Comparative Analysis with Similar Compounds

The biological activity of 2-(3-Methoxyphenyl)spiro[3.3]heptane-2-carboxylic acid can also be compared with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
Spiro[3.3]heptane-2-carboxylic acidC15H18O2Lacks methoxy substitution; simpler structure
6-Methylspiro[3.3]heptane-2-carboxylic acidC16H20O2Contains a methyl group; different sterics
6-Amino-spiro[3.3]heptane-2-carboxylic acidC15H19N1O2Amino group introduces different reactivity

The methoxy substitution on the phenyl ring in 2-(3-Methoxyphenyl)spiro[3.3]heptane-2-carboxylic acid may enhance its lipophilicity and overall biological activity compared to other spiro compounds.

Q & A

Q. What are the key considerations for synthesizing 2-(3-Methoxyphenyl)spiro[3.3]heptane-2-carboxylic acid?

Synthesis requires precise control of reaction parameters. For example:

  • Temperature and solvent selection : Reactions often proceed in polar aprotic solvents (e.g., DCM) under reflux conditions to stabilize intermediates .
  • Protecting groups : Use of tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups prevents unwanted side reactions during coupling steps, as seen in spiro compound syntheses .
  • Inert atmosphere : Critical for avoiding oxidation of sensitive intermediates like amines or carboxylates .

Q. How can the steric effects of the spiro[3.3]heptane scaffold be analyzed experimentally?

  • X-ray crystallography : Resolves spatial constraints caused by the spiro junction .
  • NMR spectroscopy : Proton coupling patterns (e.g., in 1H^1H NMR) reveal steric hindrance. For example, upfield shifts in methylene protons near the spiro core indicate restricted rotation .
  • Reactivity studies : Compare reaction rates of derivatives with/without bulky substituents (e.g., chlorine vs. methoxy groups) to assess steric contributions .

Q. What are the recommended storage conditions for this compound?

  • Temperature : Store at 2–8°C for long-term stability, as recommended for similar spiro-carboxylic acids .
  • Light sensitivity : Protect from UV exposure to prevent degradation of the methoxyphenyl moiety .
  • Desiccants : Use anhydrous conditions to avoid hydrolysis of the carboxylic acid group .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the methoxyphenyl substituent?

  • DFT calculations : Optimize geometries to assess electron density distribution. The methoxy group’s electron-donating effect increases nucleophilicity at the ortho/para positions .
  • Molecular docking : Simulate interactions with biological targets (e.g., neurotensin receptors) to guide drug design .
  • Solvent models : Include implicit solvation (e.g., PCM) to predict solubility and aggregation tendencies .

Q. How should researchers address contradictory data in reaction yields for spiro compound syntheses?

  • Parameter optimization : Systematically vary temperature, solvent polarity, and catalyst loading. For instance, Pd2_2(dba)3_3/XPhos catalysts improve coupling efficiency in arylaminations .
  • Side reaction analysis : Use LC-MS to detect byproducts (e.g., dehalogenation in chlorospiro derivatives) .
  • Replicate conditions : Compare yields from inert vs. aerobic environments, as oxidation can reduce yields by 10–15% .

Q. What strategies validate the regioselectivity of substitutions on the spiro scaffold?

  • Isotopic labeling : Introduce 13C^{13}C at the carboxylate position to track substitution pathways via 13C^{13}C NMR .
  • Competitive reactions : React the compound with equimolar nucleophiles (e.g., amines vs. thiols) and analyze product ratios via HPLC .
  • Kinetic studies : Monitor reaction progress under pseudo-first-order conditions to determine rate constants for competing sites .

Q. How can the acid dissociation constant (pKa) of the carboxylic acid group be experimentally determined?

  • Potentiometric titration : Measure pH changes in aqueous solutions (with 10–20% DMSO for solubility) .
  • UV-Vis spectroscopy : Use pH-sensitive chromophores (e.g., bromothymol blue) to detect deprotonation events .
  • Comparative analysis : Reference pKa values of structurally similar spiro-carboxylic acids (e.g., 6,6-dimethyl derivatives) to infer electronic effects .

Methodological Notes

  • Synthetic references : Key protocols are adapted from tert-butyl ester hydrolysis and palladium-catalyzed cross-coupling .
  • Analytical validation : Always cross-validate NMR (e.g., 1H^1H, 13C^{13}C) with high-resolution mass spectrometry (HRMS) to confirm molecular integrity .
  • Safety : Handle trifluoroacetic acid (TFA) and pyridine derivatives in fume hoods due to toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.